molecular formula C19H25BO5 B2721409 EThyl 1-oxo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-naphthalene-2-carboxylate CAS No. 2377587-51-2

EThyl 1-oxo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-naphthalene-2-carboxylate

Cat. No. B2721409
CAS RN: 2377587-51-2
M. Wt: 344.21
InChI Key: OYIYCQKFADGIJL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule. It contains a tetramethyl-1,3,2-dioxaborolan-2-yl group, which is a type of boronic ester . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound seems to be complex due to the presence of multiple functional groups. It includes a naphthalene ring, a carboxylate ester group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group .


Chemical Reactions Analysis

The tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound suggests that it could participate in Suzuki-Miyaura cross-coupling reactions . These reactions are commonly used to form carbon-carbon bonds in organic synthesis .

Scientific Research Applications

Synthesis and Structure

The synthesis, structure, and properties of compounds related to Ethyl 1-oxo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-naphthalene-2-carboxylate have been explored in various studies. For example, the preparation and transformation of Ethyl 12-oxo-4,11-dihydro-4,11-ethanonaphth[2,3-f]isoindole-1-carboxylate into ethyl naphth[2,3-f]isoindole-1-carboxylate through thermal or photochemical reactions demonstrate the compound's utility in synthesizing complex naphthalene derivatives with potential applications in material science and organic electronics (Seike et al., 2013).

Photoreaction and Radical Cyclization

Photoreaction studies involving halomethyl substituted benzocyclic ketones, similar in structure to this compound, highlight the compound's potential in radical cyclization and ring expansion reactions. These processes are crucial for the development of new synthetic methodologies in organic chemistry, potentially leading to the creation of novel pharmaceuticals or materials (Hasegawa, 1997).

Naphtho[1,2‐b]furan Derivatives Synthesis

The compound's relevance extends to the synthesis of naphtho[1,2‐b]furan and 4′-Oxo‐Substituted Spiro[cyclopropane-1,1′(4′H)-naphthalene] derivatives, showcasing its versatility as a precursor in the synthesis of complex organic molecules. These derivatives have potential applications in pharmaceuticals, agrochemicals, and material science, demonstrating the broad utility of this compound in synthetic organic chemistry (Arrault et al., 2001).

Applications in Polymerization and Material Science

Further research demonstrates the compound's potential in the field of polymerization and material science. For instance, studies on electron transfer reactions of radical anions with TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) alcoholate, formed by redox reactions involving potassium naphthalene, show the feasibility of transforming living anionic polymerization into stable radical-mediated polymerization. This process is critical for the development of block copolymers with applications in drug delivery systems, coatings, and advanced materials (Cianga et al., 2004).

properties

IUPAC Name

ethyl 1-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-naphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BO5/c1-6-23-17(22)14-10-8-12-7-9-13(11-15(12)16(14)21)20-24-18(2,3)19(4,5)25-20/h7,9,11,14H,6,8,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIYCQKFADGIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCC(C3=O)C(=O)OCC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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